Ácido (3-((Terc-butoxicarbonil)amino)-4-fluorofenil)borónico

Descripción general

Descripción

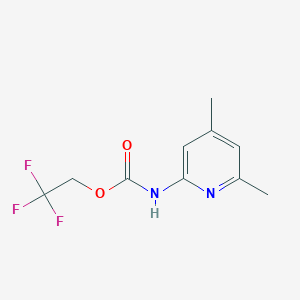

The compound (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is a type of organoboron compound. It is a solid substance with a molecular weight of 237.06 . The compound contains a boronic acid group, an amino group, and a tert-butoxycarbonyl (Boc) group attached to a phenyl ring .

Molecular Structure Analysis

The molecular structure of(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid consists of a phenyl ring with a boronic acid group, an amino group, and a tert-butoxycarbonyl group attached to it . The exact positions of these groups on the phenyl ring could not be determined from the available information. Chemical Reactions Analysis

Boronic acids, including(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds. Physical and Chemical Properties Analysis

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is a solid substance that is soluble in methanol . It has a melting point of 168 °C (dec.) .

Aplicaciones Científicas De Investigación

Química Medicinal: Síntesis y Aplicaciones Biológicas

Los ácidos borónicos y sus derivados, incluido el ácido (3-((Terc-butoxicarbonil)amino)-4-fluorofenil)borónico, han ganado una atención significativa en la química medicinal. Se utilizan en la síntesis de diversos compuestos bioactivos debido a su capacidad para mejorar la selectividad, las características fisicoquímicas y farmacocinéticas. Notablemente, se ha demostrado que la introducción del grupo ácido borónico a las moléculas mejora las actividades existentes .

Actividad Anticancerígena

El compuesto se ha explorado por sus posibles propiedades anticancerígenas. La investigación indica que la modificación molecular con grupos de ácido borónico puede conducir a compuestos con mejores valores de IC50 que los medicamentos existentes como el bortezomib, lo que sugiere que podrían servir como compuestos líderes en el tratamiento del cáncer .

Actividad Antibacteriana y Antiviral

Los derivados de ácido borónico se estudian por sus actividades antibacterianas y antivirales. Las propiedades únicas de los ácidos borónicos permiten el desarrollo de nuevos medicamentos que pueden dirigirse a cepas resistentes de bacterias y virus, proporcionando una nueva vía para las opciones de tratamiento .

Sistemas de Sensores y Entrega

Estos compuestos también se aplican en la creación de sensores y sistemas de entrega. Su estructura química les permite unirse a varios objetivos biológicos, lo que los hace adecuados para su uso en herramientas de diagnóstico y administración de medicamentos dirigida .

Síntesis de α-Aminoborónicos Ácidos

El ácido (3-((Terc-butoxicarbonil)amino)-4-fluorofenil)borónico se utiliza en la síntesis de α-aminoborónicos ácidos. Estos compuestos son importantes en el desarrollo de productos farmacéuticos y agroquímicos debido a sus propiedades estereoquímicas y relevancia biológica .

Diseño Computacional para el Descubrimiento de Fármacos

El compuesto se utiliza en procesos de diseño computacional, como cálculos de acoplamiento covalente y simulaciones de dinámica molecular (MD), para predecir la eficiencia de unión y la estabilidad de posibles candidatos a fármacos .

Líquidos Iónicos y Reciclaje

Los derivados de ácidos borónicos se utilizan para crear líquidos iónicos con propiedades específicas. Estos líquidos iónicos se pueden reciclar y reutilizar en diversas reacciones químicas, lo que contribuye a procesos químicos más sostenibles y respetuosos con el medio ambiente .

Safety and Hazards

The compound (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is known to cause skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .

Mode of Action

Boronic acids, in general, are known to interact with their targets through the formation of reversible covalent bonds with diols . This interaction can lead to changes in the activity of the target molecule, potentially altering its function.

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a powerful tool in organic synthesis . This suggests that the compound could potentially affect pathways involving the synthesis of complex organic molecules.

Pharmacokinetics

The compound is soluble in methanol , which could potentially influence its absorption and distribution in the body

Result of Action

Given the compound’s potential involvement in suzuki-miyaura cross-coupling reactions , it could potentially play a role in the synthesis of complex organic molecules, which could have various downstream effects at the molecular and cellular level.

Action Environment

The compound is recommended to be stored at room temperature, in a cool and dark place , suggesting that light and temperature could potentially affect its stability.

Análisis Bioquímico

Biochemical Properties

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid plays a significant role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound is known to interact with enzymes, proteins, and other biomolecules through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. For example, it can inhibit serine proteases by forming a covalent bond with the active site serine residue. Additionally, the fluorine atom enhances the compound’s binding affinity and specificity towards certain biomolecules .

Cellular Effects

The effects of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent apoptosis in cancer cells. Moreover, the presence of the Boc protecting group can enhance the compound’s stability and cellular uptake .

Molecular Mechanism

At the molecular level, (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid exerts its effects through several mechanisms. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, leading to enzyme inhibition or activation. This compound can also interact with transcription factors and other regulatory proteins, resulting in changes in gene expression. The fluorine atom can enhance the compound’s binding affinity and specificity, while the Boc group can protect the amino group from unwanted reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture and light. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of proteasome activity and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and proteins without causing significant toxicity. At high doses, it can lead to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

(3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The boronic acid group can undergo oxidation and reduction reactions, while the Boc group can be cleaved by esterases. These metabolic transformations can affect the compound’s activity and stability. Additionally, the compound can influence metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways .

Transport and Distribution

Within cells and tissues, (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution. The compound’s localization and accumulation can be influenced by its physicochemical properties, such as lipophilicity and molecular size. The Boc group can enhance the compound’s cellular uptake by increasing its lipophilicity .

Subcellular Localization

The subcellular localization of (3-((Tert-butoxycarbonyl)amino)-4-fluorophenyl)boronic acid can affect its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can accumulate in the nucleus and interact with transcription factors, leading to changes in gene expression. The Boc group can also influence the compound’s localization by protecting the amino group from unwanted interactions .

Propiedades

IUPAC Name |

[4-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO4/c1-11(2,3)18-10(15)14-9-6-7(12(16)17)4-5-8(9)13/h4-6,16-17H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPCCJWGXGNNJOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)NC(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1446027.png)

![4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1446032.png)

![Methyl 2-[2-(hydroxymethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1446036.png)